molecular formula C26H45NO6S B1214934 Taurodeoxycholic acid CAS No. 516-50-7

Taurodeoxycholic acid

Cat. No. B1214934
CAS RN: 516-50-7
M. Wt: 499.7 g/mol
InChI Key: AWDRATDZQPNJFN-DLYTVZRCSA-N
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Description

Taurodeoxycholic acid is a bile acid . It is a closely related isomer of taurochenodeoxycholic acid and tauroursodeoxycholic acid sharing the exact molecular formula and molecular weight . It is derived from deoxycholic acid and is also a conjugate acid of a taurodeoxycholate with detergent activity .


Synthesis Analysis

The isomeric monosulfates of chenodeoxycholate, deoxycholate, and their taurine or glycine conjugates, were synthesized and characterized . The reaction with chlorosulfonic acid in pyridine for 2 minutes mainly afforded the 3-monosulfates .


Molecular Structure Analysis

The molecular formula of Taurodeoxycholic acid is C26H45NO6S . It has a molar mass of 499.71 g·mol −1 . The structure of Taurodeoxycholic acid can be found in various databases such as ChemSpider and PubChem .


Chemical Reactions Analysis

Tauroursodeoxycholic acid (TUDCA) has shown important anti-apoptotic and neuroprotective activities . It has been demonstrated to display potential therapeutic benefits in various models of many diseases such as diabetes, obesity, and neurodegenerative diseases, mostly due to its cytoprotective effect . TUDCA reveals substantial antioxidant activity significantly decreasing the rate of oxygen consumption in the system studied .


Physical And Chemical Properties Analysis

The physical and chemical properties of Taurodeoxycholic acid are well documented in various databases . It has a molecular formula of C26H45NO6S and a molar mass of 499.71 g·mol −1 .

Scientific Research Applications

Neurodegenerative Disease Modulation

Taurodeoxycholic acid has shown promise as a therapeutic tool in neurodegenerative diseases. It exhibits anti-apoptotic and neuroprotective activities , which are crucial in conditions like Alzheimer’s disease, Parkinson’s disease, Huntington’s diseases, and amyotrophic lateral sclerosis (ALS). The compound helps maintain protein stability and correct folding, reducing oxidative stress and protecting mitochondria .

Protein Solubilization

As an anionic detergent, Taurodeoxycholic acid plays a vital role in protein solubilization. This application is essential for various biochemical assays and research protocols where solubilizing proteins is a prerequisite for further analysis .

Cholagogue and Choleretic Activities

Taurodeoxycholic acid exhibits cholagogue and choleretic activities, meaning it can stimulate bile flow and enhance bile production. This property is beneficial for studying bile acid metabolism and liver function .

Analytical Methodology

Researchers have utilized Taurodeoxycholic acid to develop methodologies for determining conjugated and unconjugated bile salts in serum and jejunal fluids. This application is significant for understanding bile acid profiles in various physiological and pathological states .

Chemical Chaperone

The compound acts as a chemical chaperone, which is crucial for ensuring the proper folding of proteins. This function is particularly relevant in the study of diseases caused by protein misfolding and aggregation .

Anti-inflammatory Action

In inflammatory diseases, Taurodeoxycholic acid has demonstrated an anti-inflammatory action. This effect is particularly observed in the reduction of ER stress markers in inflamed colon tissue, which is a significant aspect of inflammatory bowel disease research .

Apoptosis Regulation

Taurodeoxycholic acid has been shown to regulate apoptosis by inhibiting pathways that lead to cell death. This regulation is vital for understanding the cellular mechanisms in various diseases and developing potential treatments .

Mechanism of Action

Target of Action

Taurodeoxycholic acid (TUDCA) is a highly hydrophilic tertiary bile acid . It is a taurine conjugate of ursodeoxycholic acid . The primary targets of TUDCA are the intrinsic mitochondrial apoptotic pathway and the death receptor in the extrinsic apoptotic pathway . It also targets the endoplasmic reticulum (ER) to reduce ER-mediated stress .

Mode of Action

TUDCA exerts its effects by regulating and inhibiting the apoptotic cascade . It reduces reactive oxygen species (ROS) and inactivates BAX, thereby decreasing cytochrome c release . This inhibits the intrinsic mitochondrial apoptotic pathway . TUDCA also inhibits the death receptor in the extrinsic apoptotic pathway, further blocking caspase 3 . Additionally, it reduces ER-mediated stress by decreasing caspase 12 activity and Ca 2+ efflux decrease from the ER .

Biochemical Pathways

TUDCA affects numerous metabolic pathways, most of which lead to apoptosis .

Pharmacokinetics

It is known that tudca is a highly hydrophilic bile acid, which suggests it may have good bioavailability .

Result of Action

TUDCA has shown important anti-apoptotic and neuroprotective activities . It has been examined in inflammatory metabolic diseases and neurodegenerative diseases due to its range of molecular properties . Experimental evidence suggests that TUDCA’s neuroprotective action derives from animal models of Alzheimer’s disease, Parkinson’s disease, Huntington’s diseases, amyotrophic lateral sclerosis (ALS), and cerebral ischemia .

Action Environment

The action of TUDCA can be influenced by environmental factors such as gut microbiota . Gut dysbiosis may augment lipopolysaccharides, pro-inflammatory cytokines, T helper cells, and monocytes, causing increased intestinal and blood-brain barrier permeability via the microbiota-gut-brain axis .

Safety and Hazards

Taurodeoxycholic acid may cause serious eye irritation and may cause respiratory irritation . It is recommended to avoid breathing dust, fume, gas, mist, spray, vapors, and to wear protective clothing, protective gloves .

Future Directions

TUDCA has shown important anti-apoptotic and neuroprotective activities, with numerous experimental and clinical evidence suggesting their possible therapeutic use as disease-modifiers in neurodegenerative diseases . While further clinical evidence is being accumulated for other diseases, TUDCA stands as a promising treatment for neurodegenerative diseases .

properties

IUPAC Name

2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H45NO6S/c1-16(4-9-24(30)27-12-13-34(31,32)33)20-7-8-21-19-6-5-17-14-18(28)10-11-25(17,2)22(19)15-23(29)26(20,21)3/h16-23,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33)/t16-,17-,18-,19+,20-,21+,22+,23+,25+,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWDRATDZQPNJFN-VAYUFCLWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H45NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00873418
Record name Taurodesoxycholic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00873418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

499.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Taurodeoxycholic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000896
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

41 mg/mL
Record name Taurodeoxycholic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000896
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Taurodeoxycholic acid

CAS RN

516-50-7
Record name Taurodeoxycholic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=516-50-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Taurodesoxycholic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00873418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TAURODEOXYCHOLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20668G0RPI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Taurodeoxycholic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000896
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

204 - 208 °C
Record name Taurodeoxycholic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000896
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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